Propan-2-yl 4-chlorobenzoate
Overview
Description
Propan-2-yl 4-chlorobenzoate, also known as isopropyl 4-chlorobenzoate, is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . It is a benzoate ester derived from 4-chlorobenzoic acid and isopropanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Mechanism of Action
Biochemical Pathways
Propan-2-yl 4-chlorobenzoate may affect various biochemical pathways. The specific pathways and their downstream effects are currently unknown . More research is needed to fully understand the biochemical impact of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other compounds or enzymes that can interact with this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 4-chlorobenzoate can be synthesized through the esterification of 4-chlorobenzoic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-chlorobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-chlorobenzoic acid and isopropanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 4-chlorobenzoic acid and isopropanol.
Reduction: 4-chlorobenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 4-chlorobenzoate has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: The compound is used in the development of new drugs and as a reference standard in analytical studies.
Material Science: It is utilized in the preparation of specialized materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Isopropyl benzoate: Similar ester structure but lacks the chlorine substituent.
Methyl 4-chlorobenzoate: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 4-chlorobenzoate: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
Propan-2-yl 4-chlorobenzoate is unique due to the presence of both the isopropyl ester and the chlorine substituent on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
propan-2-yl 4-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLPFZRDHTWKTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335213 | |
Record name | propan-2-yl 4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22913-11-7 | |
Record name | propan-2-yl 4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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